![molecular formula C19H32 B3052782 Benzene, (1-pentyloctyl)- CAS No. 4534-49-0](/img/structure/B3052782.png)
Benzene, (1-pentyloctyl)-
Overview
Description
Benzene, (1-pentyloctyl)- is a chemical compound with the molecular formula C₁₉H₃₂ and a molecular weight of approximately 260.46 g/mol . It is also known by the alternative name Tridecane, 6-phenyl- . The compound’s structure consists of a benzene ring substituted with a pentyloctyl group at one of its carbon atoms .
Synthesis Analysis
The synthesis of Benzene, (1-pentyloctyl)- involves the introduction of the pentyloctyl group onto the benzene ring. Specific synthetic methods and reaction conditions may vary, but the goal is to achieve the desired substitution pattern. Researchers have explored various synthetic routes, including Friedel-Crafts alkylation or other aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of Benzene, (1-pentyloctyl)- comprises a six-membered benzene ring with a linear pentyloctyl side chain attached. The phenyl group (benzene ring) provides aromatic character, while the alkyl chain contributes to the compound’s hydrophobicity and solubility properties. The 3D conformation can be visualized using computational tools .
Chemical Reactions Analysis
Benzene, (1-pentyloctyl)- may participate in various chemical reactions typical of aromatic compounds. These reactions include electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation. Additionally, it can undergo hydrogenation or oxidation reactions. Researchers have investigated its reactivity in different contexts .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization in Organic Electronics Benzene derivatives, including (1-pentyloctyl)-benzene, play a crucial role as building blocks in various chemical compounds. Their applications span from pharmaceuticals and agrochemicals to materials used in organic electronic devices. The versatility of benzene derivatives stems from the ability to substitute its hydrogen atoms with different substituents, leading to a wide range of structural diversity (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Vapor-Phase Catalytic Alkylation in Chemical Synthesis The alkylation of benzene with alkenes, including processes involving (1-pentyloctyl)-benzene, is significant in chemical synthesis. For instance, the alkylation of benzene with 1-pentene under specific conditions leads to the formation of distinct benzene derivatives, which are important in various chemical production processes (Shuikin & Pozdnyak, 1959).
Electropolymerization for Material Science Benzene, including its derivatives like (1-pentyloctyl)-benzene, has been used in electropolymerization processes. Such processes are crucial in creating materials with specific electronic properties, contributing significantly to advancements in material science (Abedin, Borissenko, & Endres, 2004).
Acoustic and Volumetric Studies in Physical Chemistry Studies involving benzene derivatives, like (1-pentyloctyl)-benzene, focus on understanding their physical properties. Volumetric and acoustic studies help in interpreting the intermolecular interactions among constituents, which is valuable in the field of physical chemistry (Srisanthi, Vishwam, Devi, & Sastry, 2023).
Molecular Junctions in Nanotechnology Benzene derivatives are utilized in creating molecular junctions, which are fundamental in the development of molecular-scale electronics. These junctions demonstrate the potential of benzene derivatives in creating nano-scale electronic components (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Supramolecular Chemistry and Molecular Recognition Benzene and its derivatives, including (1-pentyloctyl)-benzene, are integral in the field of supramolecular chemistry. They are used as building blocks in creating structures that have applications in nanotechnology, polymer processing, and biomedical fields. Their role in forming one-dimensional, nanometer-sized structures and their multivalent nature for applications in biomedical research are noteworthy (Cantekin, de Greef, & Palmans, 2012).
Functionalization and Application in Organic Synthesis Benzene derivatives, including (1-pentyloctyl)-benzene, are used in functionalizing molecules for various applications. Their ability to act as conformational regulators and in the formation of functional molecules like fluorescent chemosensors, molecular machines, and low dielectric constant materials, highlights their significance in organic synthesis (Yang & Yan, 2008).
Safety and Hazards
properties
IUPAC Name |
tridecan-6-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSYFFDVDLHIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875203 | |
Record name | BENZENE, (1-PENTYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (1-pentyloctyl)- | |
CAS RN |
4534-49-0 | |
Record name | Tridecane, 6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-PENTYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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